molecular formula C19H15NO5 B2519247 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile CAS No. 637751-48-5

2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile

Cat. No.: B2519247
CAS No.: 637751-48-5
M. Wt: 337.331
InChI Key: UMFCBUVXJDMYME-UHFFFAOYSA-N
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Description

2-{[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile is a complex organic compound with the molecular formula C19H15NO5 This compound is characterized by its chromen-4-one core structure, which is substituted with an ethoxyphenoxy group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced via an etherification reaction, where the chromen-4-one intermediate is reacted with 2-ethoxyphenol in the presence of a base such as potassium carbonate.

    Attachment of the Acetonitrile Moiety: The final step involves the nucleophilic substitution of the chromen-4-one derivative with chloroacetonitrile, facilitated by a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Amine or thiol derivatives

Scientific Research Applications

2-{[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
  • 2-{[3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
  • 2-{[3-(2-Propoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile

Uniqueness

2-{[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-2-22-15-5-3-4-6-16(15)25-18-12-24-17-11-13(23-10-9-20)7-8-14(17)19(18)21/h3-8,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFCBUVXJDMYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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